tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a chlorinated phenyl ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane moiety, which is then coupled with a chlorinated phenyl ring through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The dioxaborolane moiety is reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Aryl Boronic Acids: From Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly valuable in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The presence of the carbamate group can enhance the compound’s stability and bioavailability .
Industry
In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications. The carbamate group can undergo hydrolysis, releasing the active amine that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boron-containing compound used in cross-coupling reactions.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Another carbamate derivative with similar reactivity.
Uniqueness
tert-Butyl (1-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is unique due to the combination of its chlorinated phenyl ring, dioxaborolane moiety, and carbamate group. This combination provides a versatile platform for various chemical transformations and potential biological activities.
Properties
Molecular Formula |
C19H29BClNO4 |
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Molecular Weight |
381.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H29BClNO4/c1-12(22-16(23)24-17(2,3)4)14-10-9-13(11-15(14)21)20-25-18(5,6)19(7,8)26-20/h9-12H,1-8H3,(H,22,23) |
InChI Key |
FVCJFSZQVPBGTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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